molecular formula C23H17N3O4 B12750326 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one CAS No. 83495-02-7

3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one

Cat. No.: B12750326
CAS No.: 83495-02-7
M. Wt: 399.4 g/mol
InChI Key: JHHZTLZRWUNLAR-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of substituents: The phenyl and methoxy-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Final cyclization: The final step often involves cyclization to form the imidazole ring system.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor agonists/antagonists.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the methoxy and nitro substituents.

    4-Nitroimidazole: Contains a nitro group but lacks the phenyl and methoxy substituents.

    Benzimidazole: Contains a fused benzene ring instead of the phenylmethylene group.

Uniqueness

The unique combination of substituents in 3,5-Dihydro-3-(2-methoxy-4-nitrophenyl)-2-phenyl-5-(phenylmethylene)-4H-imidazol-4-one may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

83495-02-7

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one

InChI

InChI=1S/C23H17N3O4/c1-30-21-15-18(26(28)29)12-13-20(21)25-22(17-10-6-3-7-11-17)24-19(23(25)27)14-16-8-4-2-5-9-16/h2-15H,1H3/b19-14-

InChI Key

JHHZTLZRWUNLAR-RGEXLXHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.